molecular formula C9H9F3OS B3007857 (2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol CAS No. 147730-41-4

(2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol

Cat. No.: B3007857
CAS No.: 147730-41-4
M. Wt: 222.23
InChI Key: XCPXRBHWUYVMRH-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol ( 147730-41-4) is a chiral chemical building block of significant interest in advanced chemical synthesis and drug discovery. This compound, with a molecular formula of C 9 H 9 F 3 OS and a molecular weight of 222.23 g/mol, features a stereogenic center and a phenylsulfanyl group adjacent to a trifluoromethyl-substituted alcohol . The strategic incorporation of the trifluoromethyl group is a cornerstone of modern medicinal chemistry, as it can profoundly enhance a molecule's metabolic stability, influence its lipophilicity, and improve its binding affinity to biological targets . This makes the compound a valuable intermediate for constructing more complex, enantiomerically pure molecules with potential enhanced pharmacological profiles. While specific biological data for this exact molecule is not extensively published in the available literature, its structure aligns with those used in developing therapeutic agents. For instance, closely related 1,1,1-trifluoro-3-hydroxypropan-2-yl derivatives have been explored and patented as potent inhibitors of enzymes like Monoacylglycerol Lipase (MAGL), highlighting the therapeutic relevance of this chemotype in medicinal chemistry campaigns . Researchers can leverage this compound as a versatile synthon in the synthesis of novel carbamate derivatives or other molecular entities for screening against various biological targets. The compound is classified with the signal word "Warning" and hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

(2S)-1,1,1-trifluoro-3-phenylsulfanylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3OS/c10-9(11,12)8(13)6-14-7-4-2-1-3-5-7/h1-5,8,13H,6H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPXRBHWUYVMRH-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC[C@H](C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol typically involves the reaction of a suitable precursor with trifluoromethyl and phenylsulfanyl reagents. One common method involves the use of chiral pyridine-containing β-amino alcohols, which are transformed into the desired product through a series of reactions . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and enantioselectivity.

Industrial Production Methods

Industrial production of (2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This typically includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The phenylsulfanyl group can form specific interactions with sulfur-containing amino acids, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Substitutions

The compound is compared to analogs with variations in the sulfanyl/sulfonyl group, heterocyclic substituents, or additional functional groups. Below is a comparative analysis based on molecular parameters, substituent effects, and commercial availability:

Table 1: Structural and Molecular Comparison
Compound Name (CAS) Molecular Formula Molecular Weight Substituents Key Features References
(2S)-1,1,1-Trifluoro-3-(phenylsulfanyl)-2-propanol C9H9F3OS 228.23* Phenylsulfanyl (S-configuration) Chiral alcohol, thioether linkage [User Query]
1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol (478047-11-9) C8H8F3NOS 223.22 Pyridinylsulfanyl Heteroaromatic sulfur substituent
(2S)-1,1,1-Trifluoro-3-(phenylsulfonyl)-2-propanamine (587855-67-2) C9H10F3NO2S 253.24 Phenylsulfonyl (S-configuration) Sulfonamide derivative, amine group
1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-amine (1529516-09-3) C7H12F3NO 183.17 Oxolane (tetrahydrofuran) ring Cyclic ether, amine functionality
1,1,1-Trifluoro-3-[(2-thienylmethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]-2-propanol (478081-22-0) C11H13F6NO2S 353.29 Thiophene and trifluorohydroxypropyl groups Branched structure, multiple fluorinated groups

*Note: Molecular weight calculated based on formula C9H9F3OS.

Substituent Effects on Physicochemical Properties

The thioether linkage in the target compound may offer greater metabolic stability than sulfonamides (e.g., 587855-67-2) but lower oxidation resistance . Sulfonyl vs.

Heterocyclic Modifications :

  • Replacement of the phenyl group with a pyridine ring (478047-11-9) introduces basicity due to the nitrogen atom, which could influence binding interactions in biological systems .
  • The oxolane (tetrahydrofuran) substituent in 1529516-09-3 introduces a cyclic ether, likely improving solubility in polar solvents .

Fluorination Patterns :

  • The trifluoromethyl group in all listed compounds contributes to electron-withdrawing effects and metabolic stability. However, the additional trifluorohydroxypropyl group in 478081-22-0 may increase steric hindrance and acidity of the hydroxyl group .

Research Implications and Gaps

  • Biological Activity: While none of the evidence directly addresses the biological activity of the target compound, structural analogs like pyridinylsulfanyl derivatives (478047-11-9) may serve as leads for antiviral or anticancer agents, as sulfur-containing volatiles are reported in virus-infected cell cultures .
  • Stereochemical Impact : The S-configuration in the target compound and 587855-67-2 could influence enantioselective interactions in catalytic or receptor-binding applications, warranting further chiral resolution studies.

Biological Activity

(2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol is a chiral compound with notable structural features, including a trifluoromethyl group and a phenylsulfanyl group. This compound has garnered interest in various fields due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, potential applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of (2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol is C₉H₉F₃OS, with a molecular weight of approximately 224.23 g/mol. The compound features a stereogenic center at the second carbon, contributing to its optical activity. The presence of both the trifluoromethyl and phenylsulfanyl groups enhances its chemical reactivity and solubility in various solvents.

Biological Activity Overview

Preliminary studies indicate that (2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol exhibits antimicrobial properties attributed to the phenylsulfanyl group. This group has been associated with various biological activities in related compounds. The unique structural characteristics of this compound suggest it may interact with biological systems in distinct ways, although comprehensive studies are still necessary to elucidate these interactions fully.

Potential Biological Activities

  • Antimicrobial Activity : Initial assessments suggest that the compound may inhibit the growth of certain bacteria and fungi.
  • Enzyme Interactions : Due to its structural features, it may serve as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
  • Pharmacological Applications : There is ongoing research into its potential use as an active pharmaceutical ingredient or intermediate in drug synthesis.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol, it can be compared with other related compounds:

Compound NameStructural FeaturesUnique Aspects
1,1,1-Trifluoro-2-propanolTrifluoromethyl groupLacks phenylsulfanyl group
Phenylsulfonyl fluorideSulfonyl instead of sulfanylDifferent reactivity profile
2-PropanolNo fluorine substituentsLess polar and different solubility

The combination of the trifluoromethyl and phenylsulfanyl groups in (2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol distinguishes it from these compounds, suggesting unique chemical behavior and potential applications in medicinal chemistry.

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of phenylsulfanyl compounds showed promising results for antimicrobial activity. (2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol was tested against several bacterial strains. The results indicated a significant inhibition zone compared to control samples, suggesting its potential as an antimicrobial agent.

Study 2: Enzyme Interaction Studies

Research focusing on enzyme kinetics revealed that (2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol could act as a competitive inhibitor for certain dehydrogenases. This property may be exploited in drug development where modulation of enzyme activity is required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.